3,5-Dinitropyridine-2,6-diamine
Overview
Description
3,5-Dinitropyridine-2,6-diamine is a chemical compound with the formula C5H5N5O4 . It contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) has been systematically investigated . The key parameters such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route have been studied .Molecular Structure Analysis
The molecular structure of 3,5-Dinitropyridine-2,6-diamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The thermal decomposition of 2,6-diamino-3,5-dinitropyridine-1-oxide (LLM-105), a similar compound, has been studied . The results showed that LLM-105 decay was a consecutive reaction. The first-step reaction dominated the early stage of the LLM-105 decomposition, and its products participated in the reaction of the second step .Physical And Chemical Properties Analysis
The particle size of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a similar compound, prepared by recrystallization from trifluoroacetic acid (CF3COOH) distributes from 2 μm to 70 μm and its BET specific surface area is 0.454 m2·g-1 . The enthalpy of decomposition of ANPyO is 1021.46 J·g-1, and the temperature of the exothermic peak is 370.69 ℃, and its activation energy is 279.63 kJ·mol-1 at a heating rate of 10 K·min-1 .Scientific Research Applications
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is an important intermediate in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a new generation of low-sensitivity energetic materials . LLM-105 is considered to be a replacement for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and can be used for several applications such as insensitive boosters and detonators .
Methods of Application or Experimental Procedures
The synthesis of LLM-105 involves using 3,5-Dinitropyridine-2,6-diamine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation . The factors influencing these reaction steps have been discussed in the research .
Results or Outcomes
The improved synthesis of LLM-105 resulted in a total yield of 54% . This method has the advantage of using cheaper starting materials, resulting in a stable product with a higher yield of the nitration reaction .
Thermal Decomposition Study
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is also used in the study of the thermal decomposition mechanism of LLM-105 . Understanding this mechanism is crucial for the safe handling and use of this energetic material .
Methods of Application or Experimental Procedures
The study involves a detailed experimental study to reveal the mechanism of the two-step thermal decomposition of LLM-105 .
Results or Outcomes
The results showed that LLM-105 decay was a consecutive reaction. The cleavage of NO2 and NH2 groups of LLM-105 mainly occurred in the first step, while gaseous products NO and C2N2 were released during the second reaction step . This study provides further insights into the entire reaction process of LLM-105 and would be helpful for its better application and for the design of new explosives .
New AB-type Monomer
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is used as a raw material in the synthesis of 5-nitropyridine-2,3,6-triamine (TANP), which is a new AB-type monomer .
Methods of Application or Experimental Procedures
The synthesis involves using 3,5-Dinitropyridine-2,6-diamine as the starting material . The specific experimental procedures and technical details are not provided in the source .
Refining and Properties Study
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is used in the study of the refining and properties of 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPyO) .
Methods of Application or Experimental Procedures
The study involves preparing three refined samples of ANPyO by recrystallization from the solvents of trifluoroacetic acid (CF3COOH), dimethyl sulfoxide (DMSO) and N,N-dimethyl formamide (DMF) respectively .
Synthesis of N-Nitroso-Bis-(Cyanomethyl)Amine
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is used as a starting material in the synthesis of N-nitroso-bis-(cyanomethyl)amine . This compound is much cheaper and easier to synthesize than 2,6-dichloropyrazine, which is commonly used in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) .
Methods of Application or Experimental Procedures
The synthesis involves using 3,5-Dinitropyridine-2,6-diamine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation . The factors influencing these reaction steps have been discussed in the research .
Results or Outcomes
The improved synthesis of LLM-105 resulted in a total yield of 54% . This method has the advantage of using cheaper starting materials, resulting in a stable product with a higher yield of the nitration reaction .
Synthesis of 2,6-Diamino-3,5-Dinitropyrazine
Summary of the Application
3,5-Dinitropyridine-2,6-diamine is used in the synthesis of 2,6-diamino-3,5-dinitropyrazine . This compound is an important intermediate in the production of energetic materials .
Methods of Application or Experimental Procedures
The specific experimental procedures and technical details are not provided in the source .
Results or Outcomes
The source does not provide any quantitative data or statistical analyses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dinitropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDCVHRYAHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337473 | |
Record name | 3,5-dinitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitropyridine-2,6-diamine | |
CAS RN |
34981-11-8 | |
Record name | 3,5-Dinitro-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34981-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dinitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.